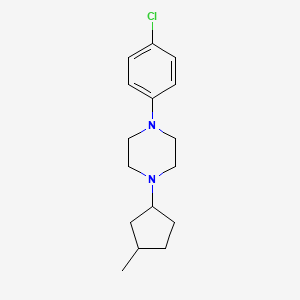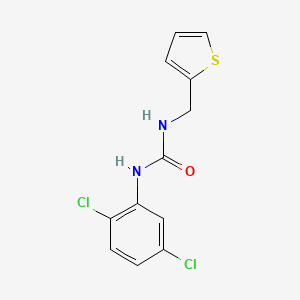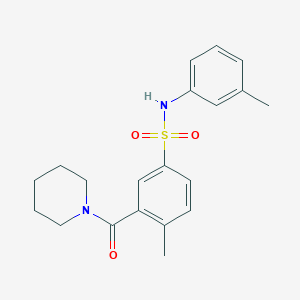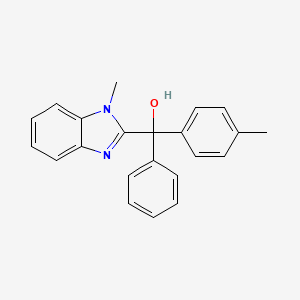
1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the piperazine family. It is a synthetic compound that has been used in scientific research to study the effects of serotonin on the central nervous system. TFMPP is a popular research chemical due to its ability to mimic the effects of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.
作用機序
1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine acts as a partial agonist at the serotonin receptor, which means that it can activate the receptor to a certain extent but not fully. It can also inhibit the reuptake of serotonin, which leads to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin can lead to a variety of effects on the central nervous system, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are all neurotransmitters that play a role in regulating mood and behavior. This compound has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular effects.
実験室実験の利点と制限
One advantage of using 1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine in lab experiments is its ability to mimic the effects of serotonin, which is a crucial neurotransmitter in the central nervous system. This compound can be used to study the role of serotonin in regulating mood, appetite, and sleep, as well as its involvement in various psychiatric disorders. However, one limitation of using this compound is its potential for toxicity, as it can cause cardiovascular effects at high doses.
将来の方向性
There are several future directions for research involving 1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine. One area of interest is the role of serotonin in regulating appetite and weight gain, as this compound has been shown to increase food intake in animal studies. Another area of interest is the potential therapeutic use of this compound in treating psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the potential toxicity of this compound and its cardiovascular effects.
合成法
1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine can be synthesized in a laboratory using a variety of methods. One common method involves the reaction of 4-chlorophenylhydrazine with 3-methylcyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to form this compound. Other synthesis methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine has been used extensively in scientific research to study the effects of serotonin on the central nervous system. It has been shown to have a high affinity for the serotonin receptor and can stimulate the release of serotonin in the brain. This compound has been used to study the role of serotonin in regulating mood, appetite, and sleep, as well as its involvement in various psychiatric disorders such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c1-13-2-5-16(12-13)19-10-8-18(9-11-19)15-6-3-14(17)4-7-15/h3-4,6-7,13,16H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLLHUDFZDCCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5343498.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5343510.png)
![2-({4-bromo-2-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5343516.png)
![7-(3,4-difluorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5343522.png)
![N-1-adamantyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5343525.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5343531.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxo-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5343534.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![diethyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5343567.png)

![1-allyl-4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B5343592.png)
